molecular formula C20H21N3O2 B11555188 2-(2,6-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide

Cat. No.: B11555188
M. Wt: 335.4 g/mol
InChI Key: BGISILJAOPBVCK-SRZZPIQSSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide is a complex organic compound that features a phenoxy group, an indole moiety, and an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Hydrazide Formation: The phenoxyacetic acid intermediate is then converted to its corresponding hydrazide by reaction with hydrazine hydrate.

    Condensation with Indole Derivative: The hydrazide is then condensed with an indole-3-carbaldehyde derivative under acidic or basic conditions to form the final product, 2-(2,6-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and indole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and indole groups.

    Reduction: Reduced forms of the hydrazide linkage.

    Substitution: Substituted phenoxy or indole derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The phenoxy and indole groups can interact with various enzymes and receptors, potentially leading to biological activity. The acetohydrazide linkage may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethoxyphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide
  • 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
  • 2-[(2,6-Dimethylphenoxy)methyl]oxirane

Uniqueness

2-(2,6-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C20H21N3O2/c1-14-7-6-8-15(2)20(14)25-13-19(24)22-21-11-16-12-23(3)18-10-5-4-9-17(16)18/h4-12H,13H2,1-3H3,(H,22,24)/b21-11+

InChI Key

BGISILJAOPBVCK-SRZZPIQSSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)C

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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